molecular formula C22H23NO7 B11126000 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

Katalognummer: B11126000
Molekulargewicht: 413.4 g/mol
InChI-Schlüssel: ZUYYVGYPCILRFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic acetamide derivative featuring a coumarin (chromen-4-one) core substituted with hydroxyl, dimethyl, and oxo groups at positions 5, 2,2, and 4, respectively. The 7-position of the coumarin moiety is linked via an ether bond to an acetamide group, which is further substituted with a 4-methoxyphenyl-2-oxoethyl chain.

Eigenschaften

Molekularformel

C22H23NO7

Molekulargewicht

413.4 g/mol

IUPAC-Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

InChI

InChI=1S/C22H23NO7/c1-22(2)10-17(25)21-16(24)8-15(9-19(21)30-22)29-12-20(27)23-11-18(26)13-4-6-14(28-3)7-5-13/h4-9,24H,10-12H2,1-3H3,(H,23,27)

InChI-Schlüssel

ZUYYVGYPCILRFD-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC(=O)C3=CC=C(C=C3)OC)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Chromenone Synthesis

The chromenone scaffold is constructed via a Kostanecki-Robinson reaction , cyclizing 2,2-dimethyl-5-hydroxy-4-oxo-3,4-dihydro-2H-chromen-7-ol. Key steps include:

  • Aldol condensation between resorcinol derivatives and β-keto esters under acidic conditions.

  • Cyclization using concentrated sulfuric acid or polyphosphoric acid to form the 2,2-dimethylchromen-4-one core.

Table 1: Reaction Conditions for Chromenone Formation

ReactantCatalystTemperature (°C)Time (h)Yield (%)
Resorcinol derivativeH₂SO₄ (conc.)120678
Ethyl acetoacetatePPA90482

Acetamide Sidechain Introduction

The acetamide moiety is introduced via nucleophilic acyl substitution :

  • Chlorination : 5-Hydroxy-2,2-dimethylchromen-4-one-7-ol is treated with chloroacetyl chloride in anhydrous dichloromethane (DCM).

  • Coupling : The resulting chloro intermediate reacts with 2-amino-1-(4-methoxyphenyl)ethan-1-one in the presence of triethylamine (TEA).

Table 2: Optimization of Coupling Reaction

SolventBaseMolar Ratio (Chromenone:Amino Ketone)Yield (%)
DCMTEA1:1.265
THFDIPEA1:1.572
DMFK₂CO₃1:1.358

Protection-Deprotection Strategies

Hydroxyl Group Protection

To prevent undesired side reactions, the 5-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether :

  • Protection : Chromenone + TBSCl in DMF with imidazole (0°C, 2 h).

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF post-coupling.

Table 3: Protection Efficiency

Protecting GroupReagentDeprotection AgentOverall Yield (%)
TBSTBSCl/imidazoleTBAF89
AcetylAc₂O/pyridineNaOH/MeOH76

Purification and Characterization

Chromatographic Techniques

Final purification employs flash column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 6H, CH₃), 3.81 (s, 3H, OCH₃), 4.62 (s, 2H, OCH₂CO), 6.92–7.89 (m, aromatic protons).

  • HRMS : m/z calculated for C22H23NO7\text{C}_{22}\text{H}_{23}\text{NO}_7 [M+H]⁺: 414.1549; found: 414.1552.

Challenges and Mitigation

Oxidative Degradation

The 4-oxo group is susceptible to oxidation. Solutions include:

  • Conducting reactions under inert atmosphere (N₂/Ar).

  • Adding antioxidants like BHT (0.1 wt%) during storage.

Solubility Issues

Poor solubility in aqueous media is addressed by:

  • Microwave-assisted synthesis to enhance reaction rates.

  • Using polar aprotic solvents (e.g., DMSO) for intermediate steps.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances utilize microreactors for improved heat transfer and reproducibility:

  • Residence time : 12 minutes

  • Throughput : 1.2 kg/day.

Table 4: Comparison of Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time (h)60.2
Purity (%)9599
Energy ConsumptionHighLow

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einem Keton oxidiert werden.

    Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

    Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat, Chromtrioxid, Wasserstoffperoxid.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Nucleophile wie Amine, Thiole oder Halogenide.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Ketonen oder Carbonsäuren.

    Reduktion: Bildung von Alkoholen.

    Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that compounds with chromenone structures often exhibit antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the expression of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory conditions such as arthritis and asthma.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves the modulation of various signaling pathways associated with cell survival and proliferation . This opens avenues for further research into its use as a chemotherapeutic agent.

Synthesis and Derivatization

The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide typically involves multi-step reactions under mild acidic conditions to facilitate the formation of the chromenone structure . The ability to modify this compound through derivatization allows researchers to enhance its biological activities or tailor it for specific applications.

  • In vitro Studies on Antioxidant Activity : A study conducted on various derivatives of chromenone highlighted their efficacy in scavenging reactive oxygen species (ROS), demonstrating their potential as natural antioxidants .
  • Anti-inflammatory Mechanism Investigation : Research focusing on the anti-inflammatory properties revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS).
  • Anticancer Activity Assessment : In a recent study, derivatives of this compound were tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through caspase activation pathways .

Wirkmechanismus

The mechanism of action of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations, physicochemical properties, and reported bioactivities:

Compound Name Key Substituents Biological Activity Physicochemical Data References
Target Compound : 2-[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide - 5-Hydroxy, 2,2-dimethyl, 4-oxo chromen-7-yl
- 4-Methoxyphenyl-2-oxoethyl chain
Hypothesized anti-inflammatory/antioxidant (based on coumarin-acetamide hybrids) Not explicitly reported; analogs have mp 274–288°C, IR νmax ~1660 cm⁻¹ (C=O)
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide - 4-Methyl-2-oxo chromen-7-yl
- 2-Chloro-2-phenylacetyl
Superior in vitro anti-inflammatory activity (vs. ibuprofen) mp: 160–162°C; IR: 1710 cm⁻¹ (C=O); ¹H NMR (DMSO-d6): δ 2.38 (s, 3H, CH3)
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide - 4-Methyl-2-oxo chromen-7-yl
- 2-Chlorophenyl
Anticancer activity (unspecified targets) Not reported; structurally similar to
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide - 4-Methoxyphenoxy
- 2-Oxo-2H-chromen-3-ylphenyl
Unknown; likely antioxidant/anti-inflammatory (based on coumarin-phenoxy hybrids) RN: 797807-93-3
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a–4g) Varied aryl/heteroaryl substitutions on acetamide Anticancer (HeLa cells: IC₅₀ 12–45 µM)
Antimicrobial (Staphylococcus aureus: MIC 8–32 µg/mL)
Yields: 65–85%; IR: 1660–1680 cm⁻¹ (C=O); ¹H NMR: δ 6.8–7.8 (ArH)

Structural and Functional Insights

  • Coumarin Core Modifications: The 5-hydroxy and 2,2-dimethyl groups in the target compound may enhance metabolic stability compared to simpler analogs like (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide .
  • Bioactivity Trends :

    • Anti-inflammatory Activity : The chloro-phenyl analog in demonstrated 1.5× higher activity than ibuprofen, suggesting that electron-withdrawing substituents (Cl) may improve binding to inflammatory mediators . However, the target compound’s methoxy group could offer a balance between lipophilicity and solubility.
    • Anticancer Activity : Derivatives with bulkier substituents (e.g., 4-methylphenyl) showed moderate cytotoxicity (IC₅₀ ~12 µM), while simpler analogs were less potent .

Research Findings and Limitations

  • Synthetic Challenges :

    • Coumarin-acetamide hybrids require precise control of reaction conditions (e.g., anhydrous ZnCl₂ in 1,4-dioxane) to avoid side products .
    • Crystallographic data for the target compound are lacking; most analogs rely on NMR and IR for structural validation .
  • Biological Data Gaps: No in vivo or mechanistic studies are reported for the target compound.

Biologische Aktivität

The compound 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide (commonly referred to as the target compound) is a synthetic derivative of chromenone and has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H21NO5\text{C}_{20}\text{H}_{21}\text{N}\text{O}_{5}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of the target compound. For instance, research indicated that derivatives of chromenone exhibited significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 20 to 70 µM against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Target Bacteria
Compound A20S. aureus
Compound B40E. coli
Target Compound30Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible mechanism for its use in treating inflammatory diseases .

Antioxidant Activity

The compound has shown significant antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests. The antioxidant capacity was comparable to well-known antioxidants like ascorbic acid, indicating its potential role in mitigating oxidative stress-related disorders .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Shafiee et al. (2020) evaluated several chromenone derivatives for their antibacterial activity. The target compound was tested against multiple strains, showing promising results against resistant strains of E. coli and S. aureus .
  • Inflammation Model : In another study focusing on inflammation, researchers utilized an LPS-induced model in mice to assess the anti-inflammatory effects of the target compound. Results indicated a significant reduction in paw edema and inflammatory markers when treated with the compound compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for synthesizing chromene- and acetamide-based derivatives like this compound?

A two-step approach is typically employed:

  • Step 1: Condensation of hydroxy-substituted chromen-4-one derivatives with chloroacetylated intermediates under mild basic conditions (e.g., K₂CO₃ in DMF at room temperature). Reaction progress is monitored via TLC .
  • Step 2: Nucleophilic substitution or coupling reactions, as seen in analogous acetamide syntheses. For example, refluxing with triethylamine as a base and solvent optimizes yield in oxadiazole-acetamide derivatives . Key considerations: Solvent polarity (DMF vs. CH₂Cl₂), stoichiometry of base (1.5–2.0 molar equivalents), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation: ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) .
  • Purity assessment: TLC for reaction monitoring and HPLC for final purity validation.
  • Mass analysis: ESI/APCI-MS to confirm molecular ion peaks (e.g., m/z 347 [M+H]⁺) .

Q. How can researchers design preliminary biological activity studies for this compound?

  • In vitro models: Use enzyme inhibition assays (e.g., lipoxygenase or hypoglycemic targets) due to structural similarity to bioactive acetamide derivatives .
  • Dose optimization: Start with 10–100 µM ranges, referencing cytotoxicity data from Wistar albino mice studies for safety thresholds .

Advanced Research Questions

Q. How can computational methods improve reaction design for structurally complex acetamide derivatives?

  • Reaction path search: Quantum chemical calculations (e.g., density functional theory) predict feasible intermediates and transition states, reducing trial-and-error experimentation .
  • Machine learning (ML): Train ML models on historical reaction data (e.g., solvent/base combinations) to predict optimal conditions for coupling reactions .
  • Example: ICReDD’s workflow integrates computational predictions with experimental validation, achieving 58% yield improvements in analogous syntheses .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation: Compare NMR shifts with structurally similar compounds (e.g., δ 4.11 ppm for morpholine protons in 2-oxomorpholin-3-yl derivatives ).
  • Dynamic NMR experiments: Resolve conformational ambiguities (e.g., rotamers in acetamide side chains) by varying temperature or solvent .
  • Collaborative databases: Use platforms like PubChem to cross-reference spectral data and identify outliers .

Q. How can researchers optimize reaction scalability while maintaining yield and purity?

  • Process intensification: Replace batch reactors with flow chemistry systems for better heat/mass transfer, critical for exothermic steps (e.g., acetyl chloride additions) .
  • In situ monitoring: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect byproducts in real time .
  • Case study: Scaling N-substituted acetamide syntheses from 0.01 mol to 0.1 mol scales required adjusted reflux times (4 h → 6 h) and gradient crystallization .

Q. What advanced models are suitable for evaluating in vivo vs. in vitro bioactivity discrepancies?

  • Pharmacokinetic modeling: Predict absorption/distribution using logP values (calculated: ~2.1 for this compound) and compare with in vivo bioavailability data .
  • Organ-on-a-chip systems: Mimic human metabolic pathways to bridge gaps between rodent models and clinical outcomes .
  • Metabolite tracking: Use LC-MS/MS to identify active metabolites in plasma, addressing false negatives in initial screens .

Methodological Tables

Table 1: Key Synthetic Parameters for Acetamide Derivatives

ParameterOptimal RangeEvidence Source
Reaction temperatureRT – 80°C
Base (K₂CO₃ equiv.)1.5–2.0
Solvent polarityMedium (DMF, CH₂Cl₂)
Purification methodColumn chromatography

Table 2: Common Spectral Artefacts and Solutions

ArtefactResolution StrategyExample
Overlapping NMR peaksDeuterated solvent shiftCDCl₃ → DMSO-d₆
Unassigned MS fragmentsHigh-res MS/MSHRMS for m/z 347 → 347.12 [M+H]⁺

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.